molecular formula C13H14N2O3S3 B7547617 S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate

S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate

Cat. No. B7547617
M. Wt: 342.5 g/mol
InChI Key: XGZFWVRCOVXWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate, also known as TSTU, is a chemical compound commonly used in scientific research. TSTU is a reagent that is used in peptide synthesis and is known for its high efficiency and selectivity.

Mechanism of Action

S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate acts as a coupling reagent in peptide synthesis. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate activates the carboxyl group of the amino acid, allowing it to react with the amino group of the next amino acid in the peptide chain. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is known for its high efficiency and selectivity in peptide synthesis.
Biochemical and Physiological Effects
S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate does not have any known biochemical or physiological effects. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is used solely as a reagent in scientific research.

Advantages and Limitations for Lab Experiments

S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate has several advantages in lab experiments. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is known for its high efficiency and selectivity in peptide synthesis. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is also stable and easy to handle. However, S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate has some limitations. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is expensive and may not be suitable for large-scale peptide synthesis. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is also sensitive to moisture and must be stored in a dry environment.

Future Directions

There are several future directions for S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate research. One potential direction is the development of new coupling reagents with improved efficiency and selectivity. Another potential direction is the synthesis of new peptides and peptide analogs using S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate may also be used in the synthesis of other biomolecules, such as oligonucleotides and carbohydrates. Further research is needed to explore these potential applications of S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate.
Conclusion
In conclusion, S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is a reagent commonly used in peptide synthesis due to its high efficiency and selectivity. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is synthesized by reacting 2-aminothiophenol with chlorosulfonyl isocyanate followed by reaction with N,N-dimethylcarbamothioate. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is known for its stability and ease of handling, but it is also expensive and sensitive to moisture. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate has no known biochemical or physiological effects and is used solely as a reagent in scientific research. Future research may explore the development of new coupling reagents and the synthesis of new biomolecules using S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate.

Synthesis Methods

S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is synthesized by reacting 2-aminothiophenol with chlorosulfonyl isocyanate followed by reaction with N,N-dimethylcarbamothioate. The resulting product is a white crystalline solid with a melting point of 154-156 °C.

Scientific Research Applications

S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is widely used in peptide synthesis due to its high efficiency and selectivity. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is used as a coupling reagent in solid-phase peptide synthesis and solution-phase peptide synthesis. S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate is also used in the synthesis of peptide nucleic acids, which are important in gene therapy and drug development.

properties

IUPAC Name

S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S3/c1-15(2)13(16)20-11-7-4-3-6-10(11)14-21(17,18)12-8-5-9-19-12/h3-9,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZFWVRCOVXWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate

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